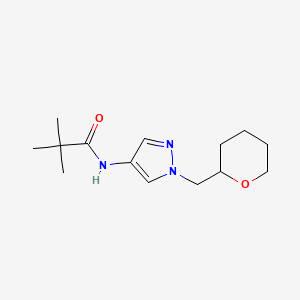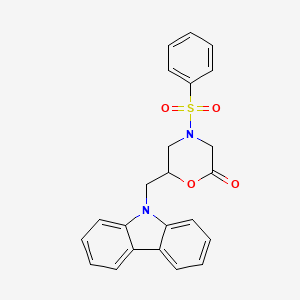![molecular formula C10H18N4O4 B2542598 (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid CAS No. 1858224-18-6](/img/structure/B2542598.png)
(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a derivative of pentanoic acid, which is a five-carbon straight-chain fatty acid. This compound is characterized by the presence of an azido group, a tert-butyl carbamate (Boc) group, and an amino group in its structure. The azido group is a functional group known for its reactivity and is often used in click chemistry reactions. The Boc group is commonly used to protect amino groups during synthesis procedures.
Synthesis Analysis
The synthesis of related azolylpentanoic acids has been described in the literature. For instance, the synthesis of S-2-amino-5-azolylpentanoic acids, which are inhibitors of nitric oxide synthases (NOS), involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with various azoles under basic conditions, followed by acidolytic deprotection to yield the desired 2-amino-5-azolylpentanoic acids . Although the specific synthesis of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is not detailed, similar synthetic strategies could be employed, with the azido group introduced in place of the azolyl groups.
Molecular Structure Analysis
The molecular structure of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid would include several key features: the azido group, which is a linear triatomic group of nitrogen atoms (N3); the Boc-protected amino group, which provides steric bulk and protects the amino functionality; and the chiral center at the 2-position, which is specified as the R-enantiomer. The presence of these functional groups and the chiral center would influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
Azido compounds are known for their participation in a variety of chemical reactions, most notably the Huisgen cycloaddition, which is a cornerstone of click chemistry. The azido group can react with alkynes to form 1,2,3-triazoles, a reaction that is often catalyzed by copper(I) compounds. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then engage in further chemical transformations or interactions with biological molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid would be influenced by its functional groups. The azido group is highly polar and may contribute to the compound's solubility in polar solvents. The Boc group adds steric bulk and may affect the compound's boiling point and solubility. The chiral center at the 2-position would result in optical activity, allowing the compound to rotate plane-polarized light. The compound's stability, reactivity, and interaction with biological systems would be key areas of interest in further studies.
While the provided papers do not directly discuss the compound , they offer insights into the synthesis and characterization of structurally related compounds, which can be informative for understanding the properties and potential synthesis of (2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid .
科学的研究の応用
Azido Group in Chemical Synthesis
The azido group is a versatile functionality in organic synthesis, particularly in the context of the [3+2] cycloaddition reactions, also known as Click Chemistry. One such example involves the synthesis of 1,4-disubstituted [1,2,3]-triazoles, a reaction facilitated by the azido group reacting with terminal alkynes in the presence of a copper(I) catalyst. This method has been applied in the solid-phase synthesis of peptidotriazoles, demonstrating the utility of azido groups in modifying peptide backbones or side chains with high efficiency and purity (Tornøe, Christensen, & Meldal, 2002).
Carbonylamino Moiety in Drug Development
The carbonylamino moiety is fundamental in the structure of many bioactive compounds and pharmaceuticals. For instance, derivatives of 5-(dipentylamino)-5-oxo-pentanoic acid, featuring a similar carbonylamino structure, have been explored for their pharmacological properties, such as cholecystokinin (CCK) antagonism. These compounds exhibit specificity and potency against CCK receptors, demonstrating the importance of the carbonylamino group in drug design (Makovec et al., 1987).
Applications in Material Science
Azides are also significant in material science, particularly in the synthesis of novel materials and polymers. The safe generation and utilization of hydrazoic acid in continuous flow reactors for the synthesis of 5-substituted-1H-tetrazoles and the preparation of N-(2-azidoethyl)acylamides underscore the value of azido compounds in creating functional materials with potential applications ranging from chemical synthesis to the development of new pharmaceuticals (Gutmann et al., 2012).
将来の方向性
特性
IUPAC Name |
(2R)-5-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O4/c1-10(2,3)18-9(17)13-7(8(15)16)5-4-6-12-14-11/h7H,4-6H2,1-3H3,(H,13,17)(H,15,16)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKWPJYNWXEPRJ-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCN=[N+]=[N-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-5-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

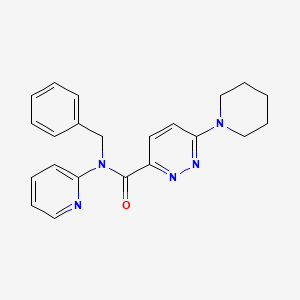

![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(E,2R)-6-hydroperoxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-4-en-2-yl]-2,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2542518.png)

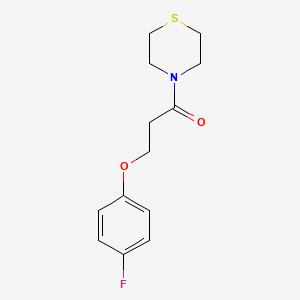
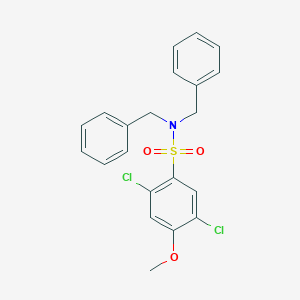
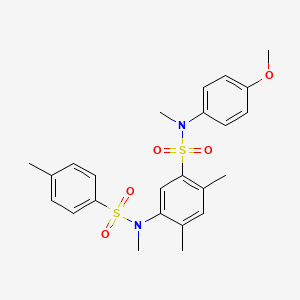
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2542526.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)
